N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a pyrazole ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Methyl Group: Methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base.
Formation of the Propanamide Linker: The propanamide linker can be introduced by reacting the pyrazole derivative with 3-bromopropionyl chloride.
Attachment of the Trifluoromethyl Phenyl Group: The final step involves the coupling of the trifluoromethyl-substituted phenyl group to the propanamide linker using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-3-yl)-3-phenylpropanamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(chloromethyl)phenyl]propanamide: Contains a chloromethyl group instead of a trifluoromethyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in N-(1-methyl-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14F3N3O |
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Molecular Weight |
297.28 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H14F3N3O/c1-20-9-8-12(19-20)18-13(21)7-4-10-2-5-11(6-3-10)14(15,16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19,21) |
InChI Key |
JGVRDORCQHDHID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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